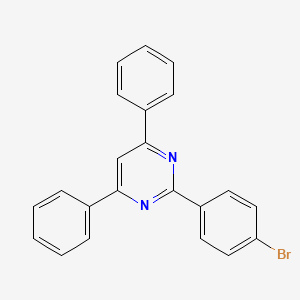

2-(4-Bromophenyl)-4,6-diphenylpyrimidine

CAS No.: 457613-56-8

Cat. No.: VC1984502

Molecular Formula: C22H15BrN2

Molecular Weight: 387.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 457613-56-8 |

|---|---|

| Molecular Formula | C22H15BrN2 |

| Molecular Weight | 387.3 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-4,6-diphenylpyrimidine |

| Standard InChI | InChI=1S/C22H15BrN2/c23-19-13-11-18(12-14-19)22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H |

| Standard InChI Key | QLYUAISAKGDXCW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Introduction

Physical and Chemical Properties

2-(4-Bromophenyl)-4,6-diphenylpyrimidine exhibits specific physical and chemical properties that determine its behavior in various applications and reactions. These properties have been characterized through experimental measurements and computational predictions.

Table 1: Physical and Chemical Properties of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

The compound demonstrates remarkable thermal stability, as evidenced by its high melting and boiling points . This thermal resistance makes it suitable for applications requiring processing at elevated temperatures. The molecule's relatively planar structure, combined with its extended π-electron system, contributes to its specific solubility profile and potential for π-π interactions in crystal engineering and material science applications .

From a chemical perspective, the bromine substituent represents a key reactive site, enabling various transformations such as cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange reactions. The pyrimidine core confers specific electronic properties, including a distinctive distribution of electron density that influences the compound's reactivity patterns and intermolecular interactions .

Synthesis Methods

The synthesis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine has been accomplished through several methodologies. One particularly efficient approach utilizes the reaction between chalcone and 4-bromobenzamidine hydrochloride under basic conditions .

Table 2: Optimized Synthesis Procedure for 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

The detailed synthetic procedure involves several carefully controlled steps :

-

A mixture of chalcone (8.84 g, 42.5 mmol) and 4-bromobenzamidine hydrochloride (5.00 g, 21.2 mmol) is prepared in ethanol (200 mL) with thorough stirring.

-

A solution of potassium hydroxide (2.38 g, 42.4 mmol) in ethanol (100 mL) is added dropwise at room temperature to control the reaction exotherm.

-

The reaction mixture is refluxed for 3 hours to ensure complete conversion.

-

After cooling to room temperature, the formed precipitate is collected by filtration.

-

The solid product is washed thoroughly with water to remove inorganic impurities.

-

The purified compound is dried under vacuum to yield 2-(4-Bromophenyl)-4,6-diphenylpyrimidine as a white solid.

This synthetic route offers several advantages, including high yield (97%), relatively mild reaction conditions, and straightforward purification procedures . The reaction proceeds through a condensation mechanism, with the base facilitating the cyclization process to form the pyrimidine ring.

Alternative synthetic approaches may involve Suzuki-Miyaura cross-coupling reactions, which have been successfully applied to similar pyrimidine derivatives . These methods typically employ palladium catalysts and appropriate boronic acid derivatives as coupling partners, offering modular approaches to construct the target molecule.

Applications in Various Fields

2-(4-Bromophenyl)-4,6-diphenylpyrimidine has demonstrated versatility across multiple scientific domains, with applications spanning from pharmaceutical research to materials science.

Pharmaceutical Research

In pharmaceutical development, 2-(4-Bromophenyl)-4,6-diphenylpyrimidine serves as a valuable intermediate in the synthesis of potential therapeutic agents. The compound's pyrimidine scaffold represents a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and bioactive molecules. Research has indicated that the compound exhibits potential inhibitory activity against specific enzymes and signaling pathways involved in cancer progression and inflammatory processes.

The presence of the bromine atom provides a strategic point for further structural modifications through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. This structural versatility facilitates the exploration of structure-activity relationships and the optimization of pharmacological properties in drug development workflows.

Specific applications in pharmaceutical research include:

-

Serving as a building block for kinase inhibitors

-

Acting as a structural template for anti-inflammatory agents

-

Contributing to the development of compounds targeting cancer-related pathways

-

Functioning as a molecular scaffold for receptor modulators

Material Science

The extended π-conjugated system of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine makes it particularly valuable in material science applications. The compound contributes to the development of advanced functional materials with specific electronic and optical properties, finding utility in:

-

Organic light-emitting diodes (OLEDs) - As a component in electroluminescent materials

-

Organic field-effect transistors (OFETs) - Contributing to semiconductor properties

-

Organic photovoltaics (OPVs) - Enhancing light-harvesting and charge transport properties

The rigid molecular structure and specific electronic characteristics of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine, including its electron mobility and energy levels, contribute to the performance and stability of these electronic devices. The compound's thermal stability also enhances the durability of materials incorporating this structural unit.

Agricultural Chemistry

In agricultural chemistry, 2-(4-Bromophenyl)-4,6-diphenylpyrimidine has emerged as a compound of interest in the development of novel agrochemicals. The pyrimidine core is a common structural element in many commercial pesticides and herbicides, and researchers are exploring the potential of this specific derivative in creating more selective and environmentally sustainable crop protection agents.

The compound's specific substitution pattern may confer advantageous properties for targeting agricultural pests while minimizing environmental impact. Its potential applications in this field include serving as a structural template for insecticides, fungicides, and herbicides with improved efficacy and reduced ecological footprint.

Biochemical Research

2-(4-Bromophenyl)-4,6-diphenylpyrimidine functions as a valuable tool in biochemical research for studying enzyme interactions and cellular mechanisms. The compound's specific structural features enable selective interactions with biomolecular targets, making it useful for investigating biological processes and disease mechanisms.

Researchers employ the compound to:

-

Probe enzyme binding sites and catalytic mechanisms

-

Study protein-ligand interactions

-

Investigate signal transduction pathways

-

Explore structure-based design of biological modulators

These applications contribute to the fundamental understanding of biological systems and potentially inform the development of new therapeutic strategies.

Analytical Chemistry

The recommended precautionary measures for handling this compound include :

-

Thoroughly washing hands after handling

-

Wearing appropriate personal protective equipment

-

Implementing proper ventilation in the working area

-

Seeking medical attention if skin irritation occurs

-

Removing contaminated clothing and washing before reuse

Adhering to these safety guidelines and general laboratory safety protocols minimizes the risks associated with handling 2-(4-Bromophenyl)-4,6-diphenylpyrimidine .

The compound is typically supplied as a solid with purity levels ranging from 95% to >98%, making it suitable for various research applications . Storage recommendations generally involve keeping the compound in a cool, dark place to maintain its stability and purity over extended periods .

Researchers should contact suppliers directly for the most current information regarding pricing, availability, and specific handling requirements. Custom synthesis services may also be available for larger quantities or specialized applications requiring specific purity levels or derivative compounds.

Future Research Directions

The unique structural features and versatile applications of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine suggest several promising avenues for future research and development:

-

Advanced Functionalization Strategies: Developing selective methodologies for modifying the bromine position to create libraries of derivatives with enhanced properties or targeted biological activities. This includes exploring sustainable transition metal-catalyzed transformations and photochemical approaches .

-

Structure-Property Relationship Studies: Conducting comprehensive investigations into how structural modifications affect the compound's electronic, optical, and thermal properties, potentially leading to optimized materials for specific applications.

-

Biological Activity Exploration: Expanding the evaluation of the compound and its derivatives for potential therapeutic applications, particularly in oncology, immunology, and neuroscience. This includes detailed mechanism-of-action studies and target identification efforts.

-

Advanced Materials Integration: Incorporating the compound into novel material architectures such as polymers, dendrimers, and nanostructures to create advanced functional materials with enhanced performance characteristics.

-

Computational Design and Screening: Utilizing computational methods to predict properties, reactivity, and potential applications of the compound and its derivatives, guiding experimental work and accelerating discovery processes.

These research directions reflect the compound's significant potential in contributing to advancements across multiple scientific domains and technological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume